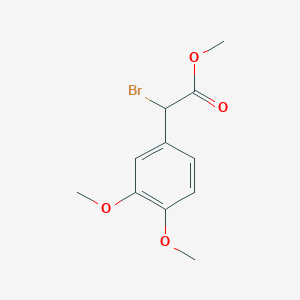
Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate: is an organic compound with the molecular formula C11H13BrO4. It is a brominated ester derivative of 3,4-dimethoxyphenylacetic acid. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate can be synthesized through the bromination of methyl 2-(3,4-dimethoxyphenyl)acetate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Amino or thio derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with potential biological activity .
Biology and Medicine: The compound is studied for its potential pharmacological properties. Brominated aromatic compounds often exhibit interesting biological activities, including antimicrobial and anticancer properties .
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is not well-documented. its reactivity is primarily due to the presence of the bromine atom, which can participate in various substitution reactions. The ester group also plays a role in its reactivity, allowing for hydrolysis and other transformations .
Comparaison Avec Des Composés Similaires
- Methyl 2-bromo-2-(4-methoxyphenyl)acetate
- Methyl 2-bromo-2-(3,4,5-trimethoxyphenyl)acetate
- Methyl 2-bromo-2-(3,4-dimethoxyphenyl)propanoate
Uniqueness: Methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is unique due to the presence of two methoxy groups on the aromatic ring, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis, particularly for the preparation of compounds with potential biological activity .
Propriétés
Formule moléculaire |
C11H13BrO4 |
|---|---|
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
methyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO4/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3/h4-6,10H,1-3H3 |
Clé InChI |
CMQSRYGUPBPAJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(C(=O)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


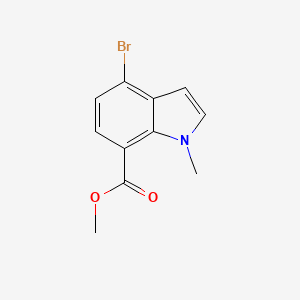
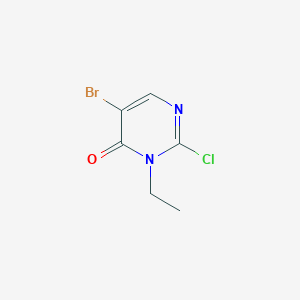
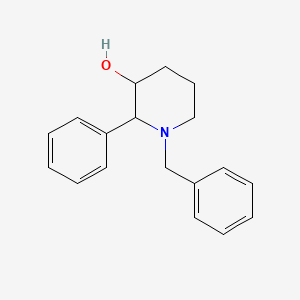
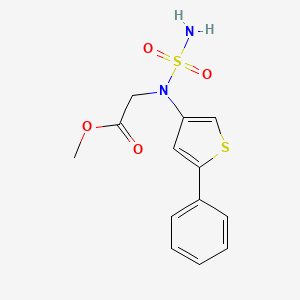
![4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid](/img/structure/B13876302.png)
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)
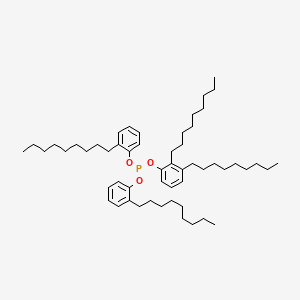
![Tert-butyl 3-[3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate](/img/structure/B13876320.png)
![N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13876321.png)
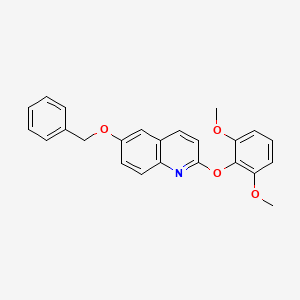
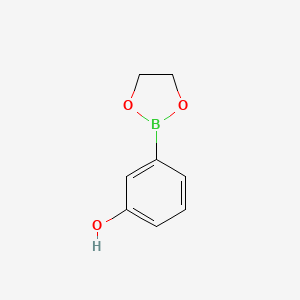
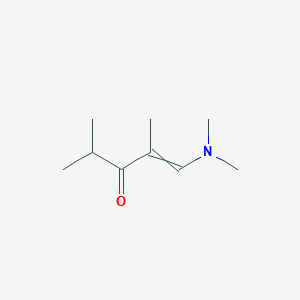
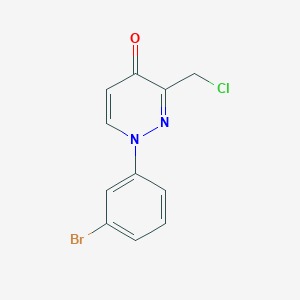
![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13876359.png)
